N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide typically involves the condensation reaction between 2-hydroxyacetophenone and 2-(1-methylbenzimidazol-2-ylthio)acetic acid hydrazide. The reaction is carried out in an ethanol medium with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, followed by cooling to room temperature to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The Schiff base moiety allows it to interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N′-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide
- N′-[bis(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide
- 2-(4-benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is unique due to its specific structural features, such as the presence of both a Schiff base and a benzimidazole moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H18N4O2S/c1-12(13-7-3-6-10-16(13)23)20-21-17(24)11-25-18-19-14-8-4-5-9-15(14)22(18)2/h3-10,23H,11H2,1-2H3,(H,21,24)/b20-12+ |
InChI Key |
KARRSQGOQZAMJL-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=CC=C3O |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.